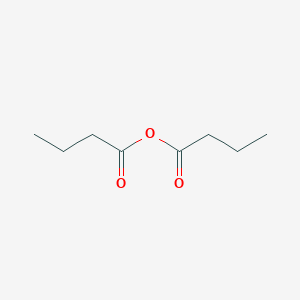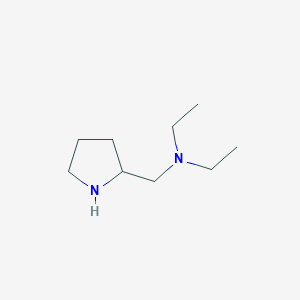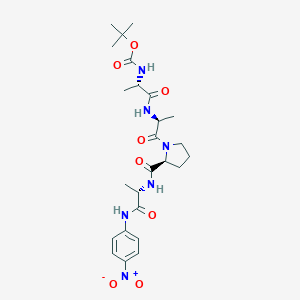
Butyric anhydride
Vue d'ensemble
Description
Butyric anhydride, also known as butanoic anhydride, is a chemical compound with the formula (CH3CH2CH2CO)2O . It is a clear colorless liquid that smells strongly of butyric acid, which is formed by its reaction to moisture in the air .
Synthesis Analysis
The traditional two-column reactive distillation (RD) process is used for the production of butyric anhydride, which is synthesized with butyric acid and acetic anhydride via a reversible reaction . A novel process with a single RD column (SRDC) is designed for the production of butyric anhydride, where the second distillation column for separating excess reactant is removed based on the boiling point profile of the reaction system .Molecular Structure Analysis
The molecular structure of butyric anhydride can be described as a condensation of two molecules of butyric acid with the elimination of one water molecule .Chemical Reactions Analysis
Butyric anhydride reacts exothermically with water. The reaction is usually slow, but might become violent if local heating accelerates their rate . Acids accelerate the reaction with water . It is incompatible with acids, strong oxidizing agents, alcohols, amines, and bases .Physical And Chemical Properties Analysis
Butyric anhydride is a clear colorless liquid that smells strongly of butyric acid . It reacts to moisture in the air .Applications De Recherche Scientifique
Chemical Synthesis
Butyric anhydride is utilized in chemical synthesis as an intermediate product. It plays a crucial role in the production of cellulose acetate butyrate , which is a significant compound used in manufacturing films, lacquers, and coatings due to its low toxicity and desirable mechanical properties .
Flavor and Fragrance Industry
In the flavor and fragrance industry, Butyric anhydride is used for synthesizing butyrate ester . Butyrate esters are known for their fruity odors and are used in perfumes and as food flavorings to impart apple, pineapple, or similar fruity flavors .
Agriculture
Butyric anhydride serves as a fumigant in agriculture. It is particularly used to drive bees from their hives, which is a common practice during honey harvesting to ensure the safety of both the bees and the harvesters .
Solar Energy
In the field of renewable energy, specifically solar power, Butyric anhydride is used in the preparation of amidoamine dendron-based co-adsorbents . These co-adsorbents are applied to improve the efficiency of dye-sensitized solar cells , which are a promising type of thin-film photovoltaic cells .
Process Optimization
Butyric anhydride’s production process itself has been the subject of research to improve efficiency. A novel process involving a single reactive distillation column (SRDC) with internal material circulation has been developed. This method is economically optimized and shows a lower total annual cost compared to the traditional two-column process .
Chemical Process Design
The innovative SRDC process for producing Butyric anhydride can potentially be applied to retrofit other traditional two-column reactive distillation processes. This application is significant in the context of chemical process design, simulation, and optimization , where it can enhance the conversion and yield of reversible reactions .
Mécanisme D'action
Target of Action
Butyric anhydride, also known as butanoic anhydride, is a chemical compound that plays a significant role in various industrial and chemical processes . It primarily targets organic compounds, particularly alcohols and amines, to form esters and amides .
Mode of Action
The molecule can be described as a condensation of two molecules of butyric acid with the elimination of one water molecule . It reacts exothermically with water, and the reaction is usually slow but might become violent if local heating accelerates their rate . Acid anhydrides, including butyric anhydride, react with alcohols to produce esters .
Biochemical Pathways
The production of butyric anhydride primarily involves the dehydration of butyric acid . From butyryl-CoA, butyric acid is produced either through the phosphotransbutyrylase (PTB)-butyrate kinase (BUK) pathway or by the CoA-transferase (CTF) pathway .
Pharmacokinetics
It is known that butyric anhydride is a combustible, corrosive liquid and is considered water-sensitive . It has a boiling point of approximately 218°C (424°F) and a molecular weight of 158.17 g/mol .
Result of Action
The primary result of butyric anhydride’s action is the formation of esters and amides when it reacts with alcohols and amines . These products have a wide range of applications in industries such as pharmaceuticals, food flavoring, and chemical synthesis .
Action Environment
Butyric anhydride is a colorless liquid at room temperature, notable for its strong, unpleasant smell . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, presence of water, and the presence of other reactive substances .
Safety and Hazards
Orientations Futures
Butyric anhydride is an important intermediate product, which is mainly used in the production of cellulose acetate butyrate, butyl butyryl lactate, and spices . With the expanding food and beverage as well as personal care sectors, the Butyric Anhydride market is expected to witness substantial growth in the foreseeable future .
Propriétés
IUPAC Name |
butanoyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHASWHZGWUONAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2750 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026729 | |
| Record name | Butanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyric anhydride is a water-white liquid with an odor of rancid butter. Corrosive to metals and tissue. Low toxicity., Liquid, Water-white liquid; [Hawley] Colorless liquid with a pungent odor; [HSDB] Decomposes in water forming butyric acid; [CHEMINFO] | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2750 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyric anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4061 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
200 °C | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
180 °F (NFPA, 2010), 180 °F (54 °C) (closed cup) | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2750 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water and alcohol with decomposition; soluble in ether | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9668 at 20 °C/4 °C | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.4 (Air = 1) | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.28 [mmHg], 0.3 mm Hg at 25 °C | |
| Record name | Butyric anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4061 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Butyric anhydride | |
Color/Form |
Water-white liquid | |
CAS RN |
106-31-0 | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2750 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A88LE742VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-75 °C | |
| Record name | BUTYRIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of butyric anhydride?
A1: Butyric anhydride has a molecular formula of C8H14O3 and a molecular weight of 158.196 g/mol.
Q2: What are the key spectroscopic features of butyric anhydride?
A2: Butyric anhydride can be identified by the presence of an ester carbonyl group absorption band at 1728 cm-1 in its Fourier transform infrared (FTIR) spectrum. [] This band is characteristic of the ester bond formed during the butyrylation reaction.
Q3: How does butyric anhydride modify wood and what are the implications for wood stability?
A3: Butyric anhydride reacts with the hydroxyl groups of wood components, such as lignin and holocellulose, through an esterification reaction. [, ] This modification improves the dimensional stability of the wood, making it less susceptible to swelling and shrinking with changes in moisture content. []
Q4: How does the presence of iodine affect the reaction of wood with butyric anhydride?
A4: Iodine acts as a catalyst in the esterification reaction between wood and butyric anhydride. [] Small amounts of iodine can significantly increase the rate of modification, leading to a higher degree of substitution of hydroxyl groups in a shorter reaction time.
Q5: How can butyric anhydride be used in the production of biolubricant base stocks?
A5: Butyric anhydride is utilized in the acylation of hydroxylated esters derived from plant oils, such as Trachyspermum copticum seed oil. [] These acylated esters exhibit desirable lubricant properties, including suitable viscosity, flash point, and copper corrosion resistance, making them potential candidates for industrial lubricant base stocks.
Q6: Can you explain the use of butyric anhydride in the synthesis of cellulose acetate butyrate and its advantages?
A6: Butyric anhydride is a key reagent in the synthesis of cellulose acetate butyrate (CAB), a mixed ester of cellulose. [, ] The reaction involves the esterification of cellulose with both acetic anhydride and butyric anhydride. CAB with high butyryl content (48-53%) and low acetyl content (≤ 4%) can be obtained, resulting in desirable properties. [] This modification enhances the solubility of cellulose in common organic solvents, facilitating its processing and applications in various fields.
Q7: How does the structure of butyric anhydride contribute to its reactivity in the acylation of cellulose?
A7: Butyric anhydride, like other carboxylic acid anhydrides, possesses a reactive anhydride group (–C(O)–O–C(O)–). This group is susceptible to nucleophilic attack by the hydroxyl groups present in cellulose. The reaction leads to the opening of the anhydride ring and the formation of an ester bond between the butyryl group (CH3CH2CH2CO–) and the cellulose molecule.
Q8: What is the role of butyric anhydride in the production of resistant starch from arenga starch?
A8: Butyric anhydride is employed to modify arenga starch via esterification, resulting in butyrylated arenga starch (BAS). [, ] This modification leads to an increase in resistant starch (RS) content. [] RS is a type of starch that resists digestion in the small intestine and has potential health benefits, such as promoting gut health and improving blood sugar control.
Q9: How does the degree of substitution (DS) of butyryl groups in butyrylated arenga starch affect its properties?
A9: Increasing the DS of butyryl groups in BAS leads to several changes in its functional properties: [, ]
- Decreased crystallinity: Higher DS disrupts the crystalline structure of the starch, as evidenced by X-ray diffraction analysis. []
Q10: Can butyric anhydride be used to synthesize other valuable compounds?
A10: Yes, butyric anhydride is a versatile reagent in organic synthesis. For example, it can react with diazo-n-alkanes to produce 1-diazo-1-n-alkyl pentanones, a class of α-diazoketones. []
Q11: What is the role of butyric anhydride in modifying chitosan for biocomposite applications?
A11: Butyric anhydride is used to modify chitosan via esterification to produce butyrate modified chitosan. [] This modification improves the compatibility between chitosan and poly(lactic acid) (PLA) matrices in biocomposites. [] The enhanced compatibility leads to improved mechanical and thermal properties of the biocomposite material.
Q12: How does butyrylated chitosan contribute to the antifungal properties of PLA/sisal biocomposites?
A12: Butyrylated chitosan acts as an antifungal agent in PLA/sisal biocomposites. [] It inhibits the growth of fungi, such as Aspergillus niger, improving the material's resistance to fungal degradation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)

![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)








